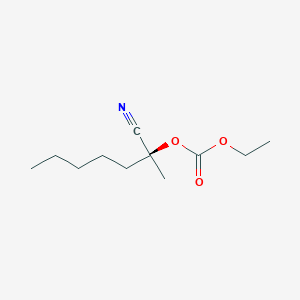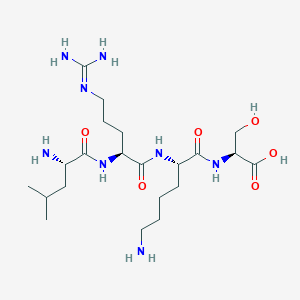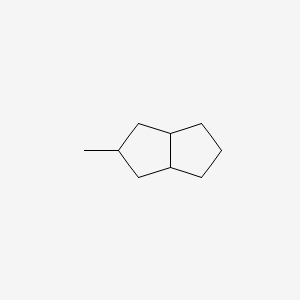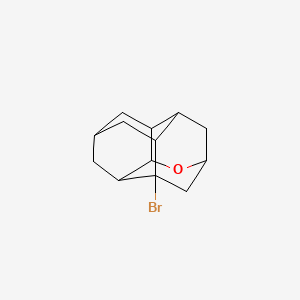
3,3'-Diethylthiacarbocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Diethylthiacarbocyanine: is a cyanine dye known for its vibrant color and photochemical properties. It is commonly used in various scientific and industrial applications due to its ability to absorb and emit light at specific wavelengths. The compound is characterized by its molecular formula C25H25IN2S2 and a molecular weight of 544.51 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3’-Diethylthiacarbocyanine can be synthesized through the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 3-ethyl-2-benzothiazolinone in the presence of a base such as sodium ethoxide . The reaction typically occurs in an ethanol solution and requires heating to facilitate the formation of the cyanine dye .
Industrial Production Methods: Industrial production of 3,3’-Diethylthiacarbocyanine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Diethylthiacarbocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the electronic properties of the dye, affecting its absorption and emission spectra.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones , while reduction can produce hydrocarbons .
Wissenschaftliche Forschungsanwendungen
3,3’-Diethylthiacarbocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various spectroscopic techniques, including UV-Vis and fluorescence spectroscopy .
Biology: Serves as a fluorescent probe for studying cell membranes and membrane potential .
Medicine: Employed in diagnostic imaging and as a contrast agent in fluorescence lifetime tomography .
Industry: Utilized in the development of electrochemical cells and solid-state dye-doped polymeric lasers .
Wirkmechanismus
The mechanism of action of 3,3’-Diethylthiacarbocyanine involves its ability to absorb light and undergo electronic transitions. The compound’s molecular targets include various cellular membranes , where it can integrate and alter membrane potential. The pathways involved include the electron transfer processes facilitated by the dye’s interaction with light .
Vergleich Mit ähnlichen Verbindungen
- 3,3’-Diethylthiadicarbocyanine iodide
- 3,3’-Diethylthiacyanine iodide
- 1,1’-Diethyl-2,2’-carbocyanine iodide
- 1,1’-Diethyl-4,4’-carbocyanine iodide
Uniqueness: 3,3’-Diethylthiacarbocyanine is unique due to its specific absorption and emission properties, making it highly suitable for applications requiring precise photochemical behavior. Its ability to form stable complexes with various substrates further enhances its versatility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
18403-49-1 |
|---|---|
Molekularformel |
C21H21N2S2+ |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
JGLWGLKNDHZFAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide](/img/structure/B14174872.png)

![3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14174883.png)



![5-(Butylsulfanyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14174907.png)


![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)

